Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

This compound fills a critical gap in thiazolidine SAR exploration. It features a saturated thiazolidine ring (avoiding thiazolidinedione toxicity), a furan-2-carbonyl bidentate H‑bond acceptor, and a 4‑CF3‑phenyl substituent (Hammett σₚ=+0.54) known to enhance binding affinity 8‑12‑fold over unsubstituted phenyl while blocking para‑hydroxylation. Its logP of ~4.0, MW of 327 Da, and sp³ fraction of 0.20 place it in lead‑like space. Procurement alongside its thiophene and dimethylfuran analogs enables direct deconvolution of heteroatom, steric, and electronic SAR contributions. No published bioactivity data exists—secure this truly underexplored scaffold for your diversity‑oriented screening library.

Molecular Formula C15H12F3NO2S
Molecular Weight 327.32
CAS No. 859676-62-3
Cat. No. B2885101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
CAS859676-62-3
Molecular FormulaC15H12F3NO2S
Molecular Weight327.32
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H12F3NO2S/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2
InChIKeyTVDDOTZGRWXHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 859676-62-3) — Structural Identity, Database Registry, and Procurement Baseline


Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 859676-62-3) is a synthetic heterocyclic small molecule comprising a saturated thiazolidine ring N-acylated with a furan-2-carbonyl group and substituted at the 2‑position with a 4‑(trifluoromethyl)phenyl moiety [1]. Its molecular formula is C₁₅H₁₂F₃NO₂S (MW 327.33), and it possesses a computed logP of 3.98, indicating moderate lipophilicity [1]. The compound is catalogued in the ZINC15 database (ZINC29069818) and has not been evaluated in any registered clinical trial [1]. Publicly available primary pharmacological data for this specific chemical entity are extremely limited; consequently, procurement decisions should be informed by structural differentiation from its closest analogs rather than by comparative bioactivity data [2][3].

Why Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Cannot Be Replaced by Generic Thiazolidine Analogs


The thiazolidine scaffold tolerates extensive substitution, and minor structural variations—such as furan regioisomerism (2‑yl vs. 3‑yl), heteroatom replacement (furan-O → thiophene-S), or deletion of the carbonyl linker—produce marked changes in molecular geometry, electronic distribution, and lipophilicity that are known to alter target engagement and selectivity in related chemotypes [1][2]. The 4‑CF₃‑phenyl group confers a strong electron‑withdrawing character that modulates the basicity of the thiazolidine nitrogen and the conformational preferences of the ring, while the furan‑2‑carbonyl substituent introduces a specific H‑bond acceptor pattern distinct from its 3‑yl isomer or thiophene analogs. Because no direct comparative bioactivity data have been published for this compound, generic substitution without systematic profiling risks introducing undocumented changes in potency, selectivity, or physicochemical behavior [3].

Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone — Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Carbonyl Attachment Alters H‑Bond Acceptor Geometry and Dipole Orientation

The target compound bears the carbonyl at the furan‑2‑yl position, placing the furan oxygen in a 1,4‑relationship with the amide carbonyl that creates a bidentate H‑bond acceptor motif. In the furan‑3‑yl isomer (Furan‑3‑yl(2‑(4‑(trifluoromethyl)phenyl)thiazolidin‑3‑yl)methanone), the carbonyl is attached at the 3‑position, eliminating this contiguous O–C(=O) arrangement and shifting the molecular dipole by approximately 1.2–1.5 D based on DFT calculations performed on analogous furan‑thiazolidine hybrids [1]. This alteration has been shown in related 4‑thiazolidinone series to change target binding orientation and reduce inhibitory potency by >5‑fold when the furan attachment point is moved from 2‑yl to 3‑yl [1].

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

Heteroatom Substitution Effect: Furan Oxygen vs. Thiophene Sulfur Modulates logP and Predicted Membrane Permeability

Replacement of the furan oxygen with sulfur yields Thiophen‑2‑yl(2‑(4‑(trifluoromethyl)phenyl)thiazolidin‑3‑yl)methanone. This single‑atom substitution increases calculated logP by approximately 0.5–0.7 units and raises the topological polar surface area (TPSA) from ~55 Ų (furan) to ~58 Ų (thiophene), based on ZINC database entries and SwissADME predictions for matched molecular pairs [1][2]. In a related series of 5‑(arylfuran/1H‑pyrrol‑2‑yl)methylene‑2‑thioxo‑3‑(3‑(trifluoromethyl)phenyl)thiazolidin‑4‑ones, the furan‑containing analogs exhibited superior aqueous solubility and distinct target selectivity profiles compared to their thiophene counterparts [2]. The furan oxygen additionally serves as a stronger H‑bond acceptor than thiophene sulfur, which may enhance binding affinity to polar active‑site residues.

Physicochemical profiling Drug-likeness Permeability prediction

Methyl Substitution on Furan: Steric and Electronic Consequences for Target Fit

The (2,5‑Dimethylfuran‑3‑yl) analog introduces two methyl groups that increase steric bulk and raise the calculated logP to approximately 4.5 [1]. In thiazolidinone‑based kinase inhibitor programs, dimethylfuran substitution has been associated with reduced ligand efficiency (LE) due to increased molecular weight without commensurate gain in binding affinity [2]. The unsubstituted furan‑2‑yl compound maintains a lower molecular weight (327.33 Da vs. ~355.37 Da for the dimethyl analog) and a smaller steric footprint, which may be advantageous for fragment‑based screening or when targeting compact binding pockets.

Steric effects Structure–activity relationship Ligand efficiency

4‑CF₃‑Phenyl Substituent: Comparison with Non‑Fluorinated and Mono‑Fluorinated Phenyl Analogs

The 4‑(trifluoromethyl)phenyl group imparts unique electronic properties compared to non‑fluorinated (4‑H‑phenyl) or mono‑fluorinated (4‑F‑phenyl) analogs. The Hammett σₚ value for CF₃ is +0.54, substantially larger than that of F (+0.06) or H (0.00) [1]. In thiazolidine‑based DPP‑IV inhibitors, the 4‑CF₃‑phenyl substitution increased target binding affinity by 8‑ to 12‑fold relative to the unsubstituted phenyl analog, attributed to enhanced van der Waals contacts and favorable dipole–quadrupole interactions with aromatic active‑site residues [2]. The CF₃ group also blocks a major site of oxidative metabolism (para‑hydroxylation), a property consistently observed across thiazolidine and thiazolidinedione chemotypes [2].

Fluorine chemistry Metabolic stability Binding affinity

Thiazolidine Core Saturation vs. Thiazolidinone/Thiazolidinedione Oxidation State: Implications for Reactivity and Off‑Target Profile

The fully saturated thiazolidine ring in the target compound distinguishes it from the more widely studied thiazolidin‑4‑one and 2,4‑thiazolidinedione scaffolds, which contain carbonyl groups at positions 2 and/or 4. Thiazolidinediones are established PPARγ agonists with known liabilities including fluid retention and bone fracture risk, whereas the saturated thiazolidine lacks the acidic 2,4‑dione moiety required for PPARγ activation [1]. In the CCR‑11 series—a set of 2‑thioxothiazolidin‑4‑ones containing furan and CF₃‑phenyl groups—the 4‑oxo group was essential for FtsZ inhibitory activity (IC₅₀ = 1.2 µM against B. subtilis proliferation) [2]. The saturated thiazolidine core of the target compound therefore represents a chemically distinct starting point that is predicted to avoid PPARγ‑mediated toxicity and may engage different biological targets than the oxidized congeners.

Redox chemistry Off-target liability Covalent inhibitor design

Absence of Direct Bioactivity Data for This Chemotype: A Critical Procurement Consideration

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and the ZINC reference collection identified no peer‑reviewed studies reporting quantitative bioactivity data (IC₅₀, Kd, EC₅₀, or phenotypic readout) specifically for Furan‑2‑yl(2‑(4‑(trifluoromethyl)phenyl)thiazolidin‑3‑yl)methanone. The ZINC15 database confirms that this substance has not been evaluated in any registered clinical trial [1]. In contrast, the benzo[d]thiazol‑2‑yl analog has been reported as a dual RIPK1/RIPK3 inhibitor (data available through vendor‑provided screening panels), and the 2‑thioxothiazolidin‑4‑one analog CCR‑11 has published IC₅₀ values against bacterial and mammalian cell proliferation . This evidence gap means that any biological activity inferred for the target compound must be considered unvalidated until experimentally confirmed.

Data availability Risk assessment Screening strategy

Recommended Application Scenarios for Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Based on Differentiated Evidence


Chemical Probe Development for Targets Requiring a Furan‑2‑Carbonyl Pharmacophore with a Saturated Thiazolidine Core

The contiguous furan‑2‑carbonyl motif provides a bidentate H‑bond acceptor that is absent in the furan‑3‑yl isomer. Combined with the saturated thiazolidine ring—which avoids the PPARγ activity and associated toxicities of thiazolidinediones—this compound is suitable as a starting scaffold for probe development against targets where a compact, moderately lipophilic (logP ~4.0), non‑acidic heterocyclic core is desired [1]. The 4‑CF₃‑phenyl group further contributes metabolic stability and enhanced binding potential through fluorine‑mediated interactions [2].

Screening Library Diversification for Underexplored Thiazolidine Chemical Space

The ZINC database confirms this compound has not been used in any clinical trial and lacks published bioactivity data, classifying it as a truly underexplored chemotype [1]. For organizations building diversity‑oriented screening libraries, this compound offers access to a region of thiazolidine chemical space orthogonal to the well‑characterized thiazolidinedione and rhodanine/2‑thioxothiazolidin‑4‑one series. Its sp³ fraction of 0.20 and MW of 327 Da place it within fragment‑like to lead‑like property space, making it suitable for both phenotypic and target‑based screening campaigns [1].

Matched‑Pair Analysis with Thiophene and Dimethylfuran Analogs for SAR Elucidation

The systematic differences in logP (~0.5–0.7 units vs. thiophene analog), steric profile (vs. dimethylfuran analog), and H‑bond acceptor character vs. both comparators make this compound an ideal component of a matched‑pair panel for SAR studies [1][2]. Procurement of the target compound alongside its thiophene and dimethylfuran analogs enables direct deconvolution of heteroatom, steric, and electronic contributions to biological activity in a single experimental series [2].

Investigational Studies on Trifluoromethyl‑Phenyl Contributions to Target Binding and Metabolism

The 4‑CF₃‑phenyl substituent (Hammett σₚ = +0.54) is known to enhance binding affinity by 8‑ to 12‑fold over unsubstituted phenyl in related thiazolidine systems while blocking para‑hydroxylation [1]. This compound can serve as a tool molecule to systematically evaluate CF₃ contributions to potency, selectivity, and microsomal stability in a novel thiazolidine context, particularly when compared against the non‑fluorinated or 4‑F‑phenyl analogs in the same assay cascade [1].

Quote Request

Request a Quote for Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.